molecular formula C12H15FN2O2 B13059102 Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate

Cat. No.: B13059102
M. Wt: 238.26 g/mol
InChI Key: KZWUUEWPRQZDNF-WDEREUQCSA-N
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Description

Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carbamate Formation: The final step involves the reaction of the fluoropyrrolidine with benzyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while reduction could produce amines.

Scientific Research Applications

Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a probe in biochemical studies to investigate enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamate group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate
  • cis-Benzyl 4-hydroxypyrrolidin-3-yl)carbamate

Comparison: Compared to similar compounds, Benzyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of the fluorine atom. These features can significantly influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11+/m0/s1

InChI Key

KZWUUEWPRQZDNF-WDEREUQCSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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